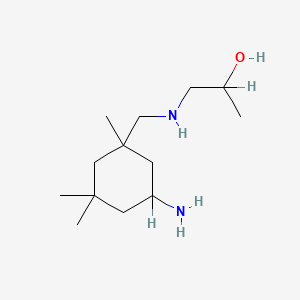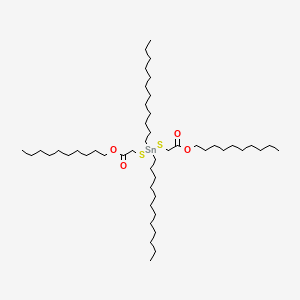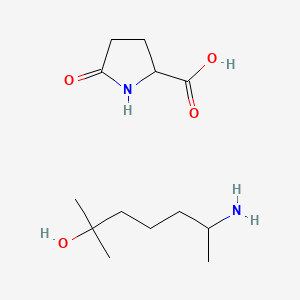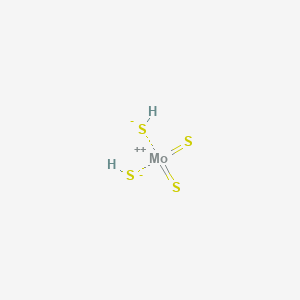
Tiomolibdic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiomolibdic acid can be synthesized through the reaction of molybdenum trioxide with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
MoO3+4H2S→H2MoS4+3H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiomolibdic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: This compound can participate in substitution reactions where its sulfur atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution Reactions: These reactions typically involve ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) compounds, while reduction can produce molybdenum(IV) species .
Scientific Research Applications
Tiomolibdic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in metal ion regulation.
Medicine: this compound is under investigation for the treatment of Wilson’s disease and certain cancers.
Industry: The compound is used in industrial processes that require the removal of heavy metals from solutions.
Mechanism of Action
Tiomolibdic acid exerts its effects primarily through its ability to form stable complexes with copper and proteins. These complexes are believed to be excreted via the bile, restoring the normal excretion route of copper that is impaired in patients with Wilson’s disease. This mechanism is more stable compared to other de-coppering agents, which often form unstable complexes excreted via urine .
Comparison with Similar Compounds
Similar Compounds
Ammonium tetrathiomolybdate: Another chelating agent used for similar applications.
D-penicillamine: A chelating agent used in the treatment of Wilson’s disease.
Trientine: Another chelating agent for Wilson’s disease.
Uniqueness
Tiomolibdic acid is unique due to its high stability in forming complexes with copper, which makes it more effective in reducing copper levels in the body compared to other agents. Its ability to be excreted via bile rather than urine also reduces the risk of renal complications .
Properties
CAS No. |
13818-85-4 |
|---|---|
Molecular Formula |
H2MoS4 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
bis(sulfanylidene)molybdenum(2+);sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |
InChI Key |
IEGNLZVDENYZEJ-UHFFFAOYSA-L |
Canonical SMILES |
[SH-].[SH-].S=[Mo+2]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


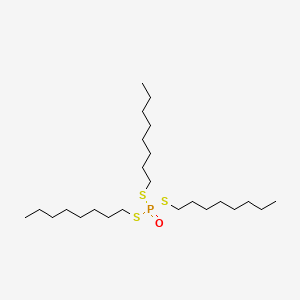


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
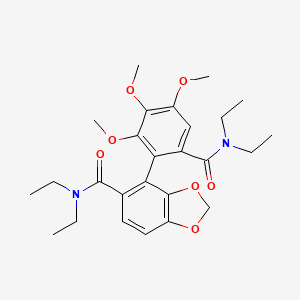
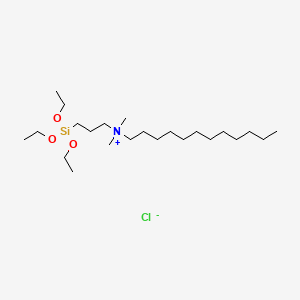
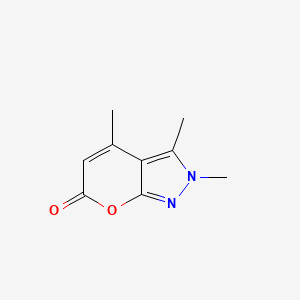
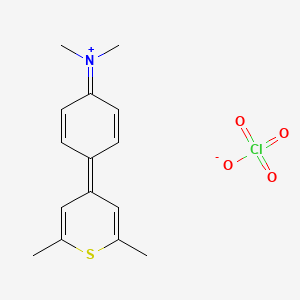
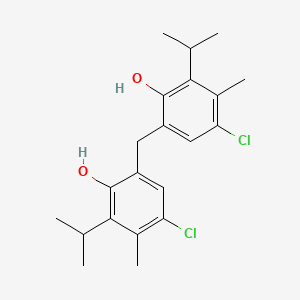
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)

